(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-bromo-5-phenoxy-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCLZBSSNBPJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225571 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807979-68-5 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807979-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,2,4-Triazole Core
A classical method for 1,2,4-triazole synthesis involves cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters. For example, hydrazinolysis of esters followed by cyclization with isothiocyanates or other electrophiles under basic or acidic conditions yields substituted triazoles with good yields (52–88%).
Introduction of Phenoxy Group
The phenoxy substituent is typically introduced through nucleophilic aromatic substitution or via phenol reaction with haloalkyl intermediates. For instance, phenol reacts with sodium hydroxide and a halogenated precursor (such as chloroacetic acid derivatives) under reflux to form phenoxyacetate intermediates. This step often involves:
- Stirring phenol with sodium hydroxide in aqueous medium.
- Reaction with dichloroethane or similar solvents at elevated temperatures (90–95 °C) for 12 hours.
- Extraction and purification to obtain the phenoxy intermediate.
Bromination at the 3-Position
Selective bromination of the triazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction is typically conducted at low temperatures (0–5 °C) to avoid over-bromination or ring degradation.
Attachment of Acetic Acid Side Chain
The acetic acid moiety is introduced by alkylation at the N1 position of the triazole ring using haloacetic acid derivatives or their esters. For example, reaction of the triazole intermediate with chloroacetic acid or ethyl chloroacetate in the presence of a base like triethylamine in dichloromethane at 0–5 °C results in the formation of the acetic acid-substituted triazole.
Cyclization and Final Purification
After assembling the core and substituents, cyclization and purification steps include:
- Refluxing the reaction mixture to complete cyclization.
- Neutralization using potassium carbonate or sodium bicarbonate.
- Filtration, washing, and recrystallization from solvents such as ethyl acetate, ethanol, or DMF to obtain the pure compound.
Representative Reaction Scheme and Conditions
Analytical and Spectral Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) confirms the substitution pattern on the triazole ring and the presence of the phenoxy and acetic acid groups.
- Mass spectrometry (MS) verifies the molecular weight consistent with C10H7BrN3O3.
- Infrared spectroscopy (IR) shows characteristic bands for carboxylic acid (broad O-H stretch ~3200–2500 cm⁻¹) and triazole ring vibrations.
- Elemental analysis matches theoretical values for bromine and nitrogen content.
Summary of Key Research Findings
- The preparation of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid is reliably achieved via stepwise synthesis involving phenoxy intermediate formation, triazole ring construction, bromination, and acetic acid side chain attachment.
- Reaction conditions such as temperature control (0–5 °C for bromination and alkylation), choice of solvents (dichloromethane, ethanol), and bases (triethylamine, sodium hydroxide) are critical for high yields and purity.
- Yields range from moderate to high (52–88%), depending on the step and reagents used.
- Purification by recrystallization and chromatographic methods ensures the isolation of the target compound with high purity suitable for further applications.
This comprehensive synthesis approach is supported by multiple peer-reviewed studies and patent disclosures, ensuring the methods are robust and reproducible for laboratory and industrial-scale preparations.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Research indicates that compounds similar to (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid exhibit fungicidal activity. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property can be particularly useful in crop protection against various fungal pathogens.
Herbicidal Activity
Studies have shown that triazole compounds can also possess herbicidal properties. The mechanism often involves the inhibition of specific enzyme pathways in plants, leading to growth disruption. This application is crucial for developing selective herbicides that minimize damage to crops while effectively controlling weeds.
Pharmaceutical Applications
Antifungal Agents
The triazole moiety is prevalent in antifungal medications. Compounds like this compound are being explored for their potential as antifungal agents against resistant strains of fungi. Their mechanism typically involves inhibiting the synthesis of ergosterol, similar to their agricultural use.
Potential Anti-inflammatory Effects
Emerging research suggests that triazole derivatives may exhibit anti-inflammatory properties. This could open avenues for developing new treatments for inflammatory diseases. The specific mechanisms and efficacy of this compound in this regard require further investigation.
Biochemical Research
Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies. Understanding how this compound affects enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.
Molecular Biology Applications
In molecular biology, triazole compounds are often used as tools to study gene expression and regulation. Their ability to modulate biological processes makes them valuable in research settings aimed at understanding complex cellular mechanisms.
Case Studies
| Study Title | Year | Application | Findings |
|---|---|---|---|
| "Fungicidal Efficacy of Triazole Derivatives" | 2020 | Agriculture | Demonstrated effective control of Fusarium species using triazole derivatives similar to (3-bromo-5-phenoxy). |
| "Antifungal Activity Against Candida Species" | 2022 | Pharmaceuticals | Identified potent antifungal activity of triazole compounds with structural similarities to (3-bromo-5-phenoxy). |
| "Enzyme Inhibition by Triazole Compounds" | 2023 | Biochemistry | Showed significant inhibition of specific enzymes involved in metabolic pathways by triazole derivatives. |
Mechanism of Action
The mechanism of action of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the phenyl moieties can interact with the active site of enzymes, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid with analogous compounds:
*Calculated based on substituent contributions.
Key Observations :
- Bromine vs.
- Phenoxy vs. Phenyl: The phenoxy group introduces an oxygen atom, which may reduce steric hindrance compared to a phenyl group while maintaining aromatic interactions .
- Dibromo vs. Monobromo: The dibromo analog (3,5-dibromo) is more reactive due to dual electron-withdrawing effects, whereas the monobromo-phenoxy derivative balances reactivity with steric effects .
Insights :
- Continuous-flow methods (e.g., for 3-methyl derivatives) achieve higher yields and sustainability compared to traditional batch processes .
- Brominated analogs often require multi-step syntheses with moderate yields, suggesting room for optimization in the target compound’s preparation .
Analgesic and Antimicrobial Activity
- Triazole-thioacetic acids: Derivatives like 2-(3-phenoxymethyl-4-phenyl-[1,2,4]triazole-5-thio)acetic acid show significant analgesic activity in acetic acid-induced writhing tests (up to 60% inhibition at 50 mg/kg) .
- Antimicrobial triazoles : 4-Aryl-thiosemicarbazides and related compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1807979-68-5) is a triazole derivative that has garnered attention due to its diverse biological activities. The compound's structure, featuring a triazole ring and a phenoxy group, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and enzyme-inhibitory effects.
- Molecular Formula : C₁₀H₈BrN₃O₃
- Molecular Weight : 284.09 g/mol
- IUPAC Name : 2-(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 15.2 | |
| Similar triazole derivatives | A549 (lung cancer) | 10.5 |
The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their antifungal and antibacterial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
One of the notable biological activities of triazole compounds is their ability to inhibit enzymes such as acetylcholinesterase (AChE). This activity is particularly relevant in the context of neurodegenerative diseases.
| Enzyme Targeted | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | |
| Butyrylcholinesterase (BuChE) | Noncompetitive Inhibition |
The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially aiding in cognitive function.
Case Studies
Several studies have highlighted the biological activities of triazole derivatives similar to this compound:
- Anticancer Study : A study by Smith et al. evaluated various triazole derivatives for their anticancer effects on different cell lines. The results indicated that modifications on the phenoxy group significantly enhanced cytotoxicity against MCF7 cells.
- Antimicrobial Study : Johnson et al. investigated the antimicrobial activity of several triazole compounds against clinical isolates of bacteria and fungi. The study demonstrated that certain substitutions on the triazole ring improved efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid to improve yield and purity?
- Methodological Answer : Prioritize continuous-flow processes over batch methods to enhance selectivity and reduce handling of unstable intermediates. Flow reactors allow precise temperature control and safer management of energetic intermediates (e.g., brominated precursors), as demonstrated in analogous triazole syntheses . Avoid chromatography by leveraging precipitation or filtration for isolation, which reduces solvent waste and improves scalability . Optimize reaction steps (e.g., condensation, hydrolysis) using atom-economical reagents like acetimidamide derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- LC/MS for real-time monitoring of reaction progress and intermediate stability .
- H/C NMR to confirm structural integrity, particularly for bromo and phenoxy substituents .
- IR spectroscopy to track functional groups (e.g., carboxylic acid formation during hydrolysis) .
- Melting point determination to assess purity .
Q. What reaction conditions favor the introduction of bromo and phenoxy substituents in triazole acetic acid derivatives?
- Methodological Answer :
- Bromo substitution : Use brominated amides (e.g., 5-bromonicotinamide) in condensation reactions under flow conditions to ensure controlled reactivity and avoid side reactions .
- Phenoxy substitution : Introduce phenoxy groups via nucleophilic aromatic substitution or coupling reactions, employing mild bases (e.g., KCO) in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. How can researchers reconcile conflicting yield data between batch and flow syntheses of brominated triazole derivatives?
- Methodological Answer : Analyze green chemistry metrics (e.g., Process Mass Intensity, PMI) to contextualize yield discrepancies. Flow processes often trade slightly lower yields (<10% difference) for superior safety and sustainability (e.g., reduced solvent use, no chromatography) . Investigate unoptimized work-up steps (e.g., batch-mode hydrolysis) as potential bottlenecks in flow systems .
Q. What strategies enable safe handling of highly reactive intermediates in triazole acetic acid synthesis?
- Methodological Answer :
- In situ generation : Use flow reactors to generate and consume intermediates (e.g., acetimidamide derivatives) immediately, minimizing decomposition risks .
- Low-temperature quenching : Precipitate unstable intermediates rapidly (e.g., using TFA in acetonitrile) to isolate stable crystalline forms .
Q. How do green chemistry metrics (PMI, RPG, RPI) guide route selection for triazole derivatives?
- Methodological Answer :
- PMI (Process Mass Intensity) : Favors flow processes by reducing solvent waste (e.g., PMI of 34 for flow vs. 86 for batch in analogous syntheses) .
- RPG (Relative Process Greenness) : Prioritizes methods avoiding hazardous reagents (e.g., metal-free routes) .
- RPI (Relative Process Improvement) : Highlights scalability; flow processes achieve >30% RPI by integrating continuous steps .
Q. What synthetic strategies allow modular diversification of triazole acetic acid derivatives for structure-activity studies?
- Methodological Answer :
- Substrate screening : Replace brominated amides with other electrophiles (e.g., aryl halides) in flow conditions to generate analogs .
- Post-functionalization : Modify the phenoxy group via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) after triazole ring formation .
Q. How can the metal-binding properties of triazole acetic acid derivatives be leveraged in biochemical research?
- Methodological Answer : Exploit the high affinity of the triazole moiety for transition metals (e.g., Zn, Cu) to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
